2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate is a fluorinated organic compound characterized by the presence of a biphenyl structure with a fluorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves the following steps:
Biphenyl Derivative Synthesis: : The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions and reagent addition can also improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can be performed to remove the fluorine atom or modify the trifluoromethyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the biphenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br2) and iron(III) chloride (FeCl3), while nucleophilic substitution can be performed using nucleophiles like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major products include the corresponding hydrocarbon derivatives.
Substitution: : The major products depend on the specific substitution reaction performed, resulting in various functionalized biphenyl derivatives.
Scientific Research Applications
2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in material science and pharmaceuticals.
Biology: : It can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: : The compound's unique properties make it a candidate for drug development, particularly in the design of new therapeutic agents with improved efficacy and selectivity.
Industry: : It is used in the production of advanced materials, such as fluoropolymers, which have applications in various industrial sectors.
Mechanism of Action
The mechanism by which 2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate is unique due to its specific structural features. Similar compounds include:
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: : This compound has a similar trifluoromethyl group but lacks the biphenyl structure.
3-(Trifluoromethyl)benzoic acid: : This compound has a trifluoromethyl group but does not contain the fluorine atom or biphenyl structure.
The presence of both the fluorine atom and the biphenyl structure in this compound contributes to its unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl) 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4O2/c21-18-12-16(9-10-17(18)13-5-2-1-3-6-13)26-19(25)14-7-4-8-15(11-14)20(22,23)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUJEQOOUIHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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